molecular formula C18H26N2O8S B12738559 L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester CAS No. 81865-27-2

L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester

Cat. No.: B12738559
CAS No.: 81865-27-2
M. Wt: 430.5 g/mol
InChI Key: KJXXVELLSUXNNZ-HNNXBMFYSA-N
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Description

L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester is a synthetic compound derived from L-glutamic acid It is characterized by the presence of an ethoxycarbonyl group and a sulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester typically involves the esterification of L-glutamic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize yield and minimize by-products, ensuring the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester involves its interaction with specific molecular targets. The ethoxycarbonyl and sulfonyl groups can form hydrogen bonds and other interactions with proteins, affecting their function. These interactions can modulate enzyme activity and protein-protein interactions, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These functional groups enable the compound to participate in diverse chemical reactions and interact with various biological targets, making it a valuable tool in scientific research .

Properties

CAS No.

81865-27-2

Molecular Formula

C18H26N2O8S

Molecular Weight

430.5 g/mol

IUPAC Name

diethyl (2S)-2-[[4-(ethoxycarbonylamino)phenyl]sulfonylamino]pentanedioate

InChI

InChI=1S/C18H26N2O8S/c1-4-26-16(21)12-11-15(17(22)27-5-2)20-29(24,25)14-9-7-13(8-10-14)19-18(23)28-6-3/h7-10,15,20H,4-6,11-12H2,1-3H3,(H,19,23)/t15-/m0/s1

InChI Key

KJXXVELLSUXNNZ-HNNXBMFYSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC

Origin of Product

United States

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